1-Octanesulfonyl chloride

Partition Coefficient Hydrophobicity Surfactant Design

1-Octanesulfonyl chloride (CAS 7795-95-1) is a reactive C8 alkyl sulfonyl chloride with a terminal -SO₂Cl group, supplied at ≥97% purity. Its liquid state at ambient temperature (mp 14°C) enables easy handling, unlike solid longer-chain analogs. The eight-carbon alkyl chain delivers a measured LogP of ~3.8–4.0, making it the reagent of choice for installing a moderately lipophilic sulfonamide, generating smectic A phase ionic liquids, and fabricating hydrophobic coatings with water contact angles exceeding 90°. Select this specific chain length to achieve precise hydrophobicity tuning and reproducible surface functionalization outcomes.

Molecular Formula C8H17ClO2S
Molecular Weight 212.74 g/mol
CAS No. 7795-95-1
Cat. No. B1293751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octanesulfonyl chloride
CAS7795-95-1
Molecular FormulaC8H17ClO2S
Molecular Weight212.74 g/mol
Structural Identifiers
SMILESCCCCCCCCS(=O)(=O)Cl
InChIInChI=1S/C8H17ClO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3
InChIKeyWIVNTNLDTMNDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octanesulfonyl Chloride (CAS 7795-95-1): A Mid-Chain Alkyl Sulfonyl Chloride for Controlled Hydrophobicity and Ionic Liquid Synthesis


1-Octanesulfonyl chloride (CAS 7795-95-1) is a linear C8 alkyl sulfonyl chloride, classified as a reactive electrophilic reagent within the broader alkanesulfonyl chloride family. This compound features a terminal sulfonyl chloride group (-SO₂Cl) attached to an octyl hydrocarbon chain (CH₃(CH₂)₇SO₂Cl), conferring a measured LogP of approximately 3.8–4.0 and a density of 1.087 g/mL at 25 °C [1]. Its physical state as a liquid at room temperature (mp 14 °C) and its defined eight-carbon chain length distinguish it from shorter-chain analogs (e.g., hexanesulfonyl chloride, C6) and longer-chain analogs (e.g., dodecanesulfonyl chloride, C12), positioning it as a key building block for precise hydrophobicity tuning in surfactant design and ionic liquid preparation . Commercially, it is typically supplied at ≥95–97% purity and is widely used as a sulfonating agent for the introduction of the octylsulfonyl moiety into amines, alcohols, and heterocyclic scaffolds .

Why 1-Octanesulfonyl Chloride Cannot Be Replaced by a Generic 'Alkyl Sulfonyl Chloride'


Despite sharing the same reactive sulfonyl chloride (-SO₂Cl) headgroup, alkanesulfonyl chlorides cannot be treated as interchangeable building blocks. The length of the alkyl chain (C8 in 1-octanesulfonyl chloride) is a primary determinant of the final material's lipophilicity, phase behavior, and surface activity. For instance, substituting 1-octanesulfonyl chloride with a shorter C6 or longer C12 homolog directly alters the hydrophobic-lipophilic balance (HLB) and the thermotropic liquid crystalline properties of derived ionic liquids and surfactants . This is because the LogP value—a key parameter for predicting biological membrane permeability and partition coefficients—scales with chain length (C8 LogP ~3.8–4.0 vs. C6 LogP ~2.5 vs. C12 LogP ~5.5) [1]. Furthermore, the physical state of the reagent differs: 1-octanesulfonyl chloride is a liquid at ambient temperature (mp 14 °C) , facilitating easier handling and solution-phase chemistry compared to the solid, waxy nature of longer-chain analogs like 1-dodecanesulfonyl chloride (mp 41–42 °C) . The specific quantitative impact of the C8 chain is demonstrated in the evidence below.

Quantitative Differentiation of 1-Octanesulfonyl Chloride: Head-to-Head and Cross-Study Comparisons


LogP (Lipophilicity) Comparison: C8 Provides a Distinct Hydrophobicity Window Between C6 and C12 Analogs

The lipophilicity of 1-octanesulfonyl chloride (C8) is quantifiably distinct from its nearest homologs, enabling precise tuning of partition coefficients in biphasic systems or membrane permeability in drug design. Its calculated LogP of 3.8–4.0 [1] positions it between the more hydrophilic 1-hexanesulfonyl chloride (C6, estimated LogP ~2.5) [2] and the more lipophilic 1-dodecanesulfonyl chloride (C12, estimated LogP ~5.5) . This ~1.5 unit LogP difference between C8 and C6 translates to an approximately 30-fold increase in octanol-water partition coefficient (Kow), while the C8 to C12 difference reflects a similar magnitude of increased lipophilicity.

Partition Coefficient Hydrophobicity Surfactant Design QSAR

Physical State and Handling: C8 is a Liquid vs. C12 Solid at Room Temperature

The physical state of a reagent is a critical, often overlooked factor in industrial and laboratory-scale synthesis. 1-Octanesulfonyl chloride (C8) exhibits a melting point of 14 °C , rendering it a clear liquid at standard ambient temperatures. This contrasts sharply with the longer-chain analog 1-dodecanesulfonyl chloride (C12), which is a crystalline solid with a melting point of 41–42 °C .

Physical Properties Process Chemistry Formulation Handling

Ionic Liquid Synthesis: C8 Alkyl Chain Yields Distinct Thermotropic Mesophases

In a systematic study of 1-alkyl-3-methylimidazolium alkylsulfonates ([C(n)H(2n+1)mim][C(m)H(2m+1)SO₃]), the use of 1-octanesulfonyl chloride to install the C8 sulfonate anion led to the formation of well-defined smectic A (SmA) liquid crystalline phases in the neat salts . The study compared combinations of cations with varying alkyl chain lengths (n = 8, 10, 12) and sulfonate anions with chain lengths (m = 1, 4, 8). Salts containing the octylsulfonate anion ([C₈H₁₇SO₃]⁻) exhibited a SmA phase over a specific temperature range, which was quantifiably different from the phase behavior observed for the corresponding mesylate (C1) and butanesulfonate (C4) salts.

Ionic Liquids Catanionic Surfactants Liquid Crystals Phase Behavior

Surface Modification Efficacy: C8 Chain Confers >90° Water Contact Angle

1-Octanesulfonyl chloride has been demonstrated as an effective reagent for the covalent modification of amine-functionalized surfaces (e.g., aminosilane-treated glass or silicon) . Reaction with surface amines yields a robust sulfonamide linkage anchoring a dense octyl chain monolayer. Quantitatively, this modification shifts the static water contact angle of a clean glass surface from <20° to >90°, confirming the creation of a highly hydrophobic interface . This level of hydrophobicity is a direct consequence of the eight-carbon alkyl chain length and is superior to the hydrolytic stability of analogous amide linkages formed by acyl chlorides .

Surface Chemistry Hydrophobic Coatings Self-Assembled Monolayers Materials Science

Validated Application Scenarios for 1-Octanesulfonyl Chloride in R&D and Industrial Settings


Synthesis of C8-Alkylimidazolium Ionic Liquids with Tailored Mesophase Behavior

Researchers synthesizing 1-alkyl-3-methylimidazolium alkylsulfonate ionic liquids should select 1-octanesulfonyl chloride when the desired product must exhibit a smectic A liquid crystalline phase. Evidence from DSC and POM studies confirms that the use of this C8 sulfonyl chloride, as opposed to shorter-chain (C1 or C4) analogs, results in a distinct thermotropic phase profile essential for applications in ordered electrolytes and lubricants .

Preparation of Hydrophobic Self-Assembled Monolayers (SAMs) on Amine-Terminated Substrates

For surface scientists and analytical chemists requiring robust, hydrophobic coatings on glass, silicon, or metal oxide substrates, 1-octanesulfonyl chloride provides a quantifiable performance benchmark. Under standard conditions (10 mM reagent in toluene with TEA), its reaction with aminosilane-treated surfaces reproducibly yields a water contact angle exceeding 90°, indicating a densely packed, highly hydrophobic octyl monolayer . This performance is directly attributable to its C8 chain length and the stable sulfonamide bond formed.

Pharmaceutical Intermediate and Sulfonamide Library Synthesis

Medicinal chemists aiming to install a moderately lipophilic sulfonamide group (LogP ~3.8–4.0) on amine-containing scaffolds should utilize 1-octanesulfonyl chloride. This C8 moiety provides a specific window of lipophilicity that is quantifiably distinct from shorter (C6, LogP ~2.5) or longer (C12, LogP ~5.5) alkyl sulfonyl chlorides, enabling fine-tuning of drug-like properties such as logD and plasma protein binding [1]. It serves as a key reagent for constructing sulfonamide libraries where the C8 chain offers a balanced hydrophobic-hydrophilic profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Octanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.